3-シアノ-4-プロポキシフェニルボロン酸

説明

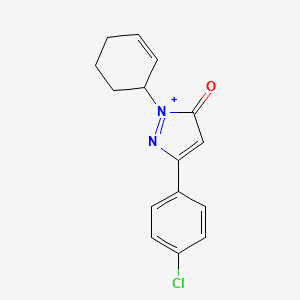

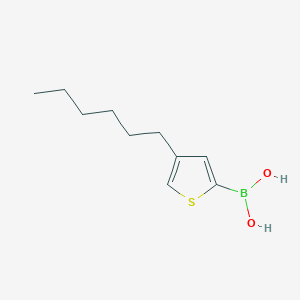

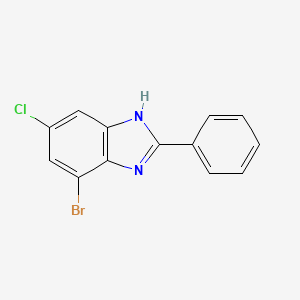

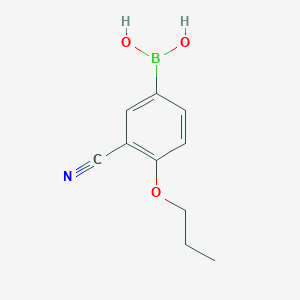

3-Cyano-4-propoxyphenylboronic acid is a chemical compound with the CAS Number: 279262-22-5 and a linear formula of C10H12BNO3 . It has a molecular weight of 205.02 .

Molecular Structure Analysis

The InChI code for 3-Cyano-4-propoxyphenylboronic acid is 1S/C10H12BNO3/c1-2-5-15-10-4-3-9(11(13)14)6-8(10)7-12/h3-4,6,13-14H,2,5H2,1H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Cyano-4-propoxyphenylboronic acid include its molecular weight (205.02), and its linear formula (C10H12BNO3) . More specific properties such as melting point, boiling point, and solubility were not found in the retrieved data.科学的研究の応用

センシング用途

3-シアノ-4-プロポキシフェニルボロン酸: は、ジオールやフッ化物イオンまたはシアン化物イオンなどの強いルイス塩基との相互作用により、さまざまなセンシング用途で利用されています 。この相互作用は、センシング材料の界面またはバルクサンプル内を含む、均一なアッセイおよび不均一な検出に不可欠です。

生物学的標識

この化合物は、ジオールと安定な錯体を形成する能力により、生物学的標識に使用できます。 これは、生体分子に結合して、複雑な生物学的システムにおける特定のタンパク質または細胞の追跡と識別を可能にします .

タンパク質操作と修飾

研究者は、3-シアノ-4-プロポキシフェニルボロン酸をタンパク質の操作と修飾に使用しています。 これには、さまざまな研究目的でタンパク質の構造や機能を変更したり、タンパク質に他の分子を付着させたりすることが含まれます .

治療開発

医薬品化学において、3-シアノ-4-プロポキシフェニルボロン酸のようなボロン酸は、治療薬の開発に役立ちます。 これらは、薬剤候補の合成や新規治療の探求に関与しています .

分離技術

この化合物は、分離技術にも使用されています。 その選択的結合特性により、混合物から特定の分子を分離できます。これは、化学合成や分析における精製プロセスで特に役立ちます .

グリコシル化分子の電気泳動

3-シアノ-4-プロポキシフェニルボロン酸: は、グリコシル化分子の電気泳動に使用されます。 これは、糖化タンパク質やその他の生体分子の分離と分析に役立ちます。これは、糖尿病の研究や診断において不可欠です .

作用機序

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups present in these targets .

Mode of Action

Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a type of palladium-catalyzed carbon-carbon bond-forming reaction . In this reaction, the boronic acid acts as a nucleophile, donating electrons to form a new bond with an electrophilic organic group .

Biochemical Pathways

Boronic acids are known to participate in various biochemical processes, including the regulation of enzymes and receptors, and the modulation of signal transduction pathways .

Pharmacokinetics

Boronic acids, in general, are known for their stability and bioavailability .

Result of Action

The ability of boronic acids to form reversible covalent bonds with biological targets suggests that they may modulate the activity of these targets, potentially leading to various cellular effects .

Action Environment

The action of 3-Cyano-4-propoxyphenylboronic acid, like other boronic acids, can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of boronic acids and their ability to form bonds with biological targets . Furthermore, the presence of other molecules, such as proteins or sugars, can also influence the action of boronic acids .

生化学分析

Biochemical Properties

3-Cyano-4-propoxyphenylboronic acid plays a significant role in various biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound is known to interact with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. One of the key interactions of 3-Cyano-4-propoxyphenylboronic acid is with serine proteases, where it acts as an inhibitor by forming a covalent bond with the active site serine residue . Additionally, this compound has been shown to interact with kinase enzymes, influencing their activity and thereby affecting various signaling pathways .

Cellular Effects

The effects of 3-Cyano-4-propoxyphenylboronic acid on cellular processes are diverse and depend on the type of cells and the specific cellular context. In cancer cells, this compound has been observed to inhibit cell proliferation by interfering with key signaling pathways such as the PI3K/Akt and MAPK pathways . This inhibition leads to reduced cell survival and increased apoptosis. Furthermore, 3-Cyano-4-propoxyphenylboronic acid has been shown to affect gene expression by modulating the activity of transcription factors and other regulatory proteins . In neuronal cells, this compound exhibits neuroprotective effects by reducing oxidative stress and preventing cell death .

Molecular Mechanism

At the molecular level, 3-Cyano-4-propoxyphenylboronic acid exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by forming covalent bonds with active site residues, such as the serine residue in serine proteases . This interaction prevents the enzyme from catalyzing its substrate, thereby inhibiting its activity. Additionally, 3-Cyano-4-propoxyphenylboronic acid can modulate the activity of kinase enzymes by binding to their active sites or allosteric sites, leading to changes in phosphorylation patterns and downstream signaling events . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

The stability and degradation of 3-Cyano-4-propoxyphenylboronic acid in laboratory settings are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its stability can be affected by factors such as pH, temperature, and the presence of other reactive species. Long-term exposure to 3-Cyano-4-propoxyphenylboronic acid has been observed to result in sustained inhibition of enzyme activity and persistent changes in gene expression . These effects are particularly relevant in in vitro and in vivo studies, where prolonged exposure to the compound can lead to cumulative effects on cellular function.

Dosage Effects in Animal Models

The effects of 3-Cyano-4-propoxyphenylboronic acid vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects such as anti-inflammatory and neuroprotective properties . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . The threshold dose for these adverse effects varies depending on the animal model and the route of administration. It is important to carefully monitor the dosage and duration of exposure to 3-Cyano-4-propoxyphenylboronic acid to minimize the risk of toxicity while maximizing its therapeutic potential.

Metabolic Pathways

3-Cyano-4-propoxyphenylboronic acid is involved in several metabolic pathways, including those related to its biotransformation and elimination. This compound is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which catalyze its oxidation and conjugation reactions . The metabolites of 3-Cyano-4-propoxyphenylboronic acid are then excreted through the kidneys. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and other metabolic pathways . These effects can lead to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

The transport and distribution of 3-Cyano-4-propoxyphenylboronic acid within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to specific proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of 3-Cyano-4-propoxyphenylboronic acid within tissues depend on factors such as tissue perfusion, binding affinity to cellular components, and the presence of efflux transporters .

Subcellular Localization

The subcellular localization of 3-Cyano-4-propoxyphenylboronic acid is an important determinant of its activity and function. This compound has been observed to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting of 3-Cyano-4-propoxyphenylboronic acid to specific organelles is mediated by targeting signals and post-translational modifications that direct its transport and retention within these compartments . The subcellular localization of 3-Cyano-4-propoxyphenylboronic acid can influence its interactions with biomolecules and its overall biochemical activity.

特性

IUPAC Name |

(3-cyano-4-propoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BNO3/c1-2-5-15-10-4-3-9(11(13)14)6-8(10)7-12/h3-4,6,13-14H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJKHGXOUYOBGPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCCC)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90701953 | |

| Record name | (3-Cyano-4-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90701953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

279262-22-5 | |

| Record name | Boronic acid, (3-cyano-4-propoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=279262-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Cyano-4-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90701953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。